9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15556146
InChI: InChI=1S/C22H16BrN3/c1-14-6-8-15(9-7-14)13-26-20-11-10-16(23)12-17(20)21-22(26)25-19-5-3-2-4-18(19)24-21/h2-12H,13H2,1H3
SMILES:
Molecular Formula: C22H16BrN3
Molecular Weight: 402.3 g/mol

9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline

CAS No.:

Cat. No.: VC15556146

Molecular Formula: C22H16BrN3

Molecular Weight: 402.3 g/mol

* For research use only. Not for human or veterinary use.

9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline -

Specification

Molecular Formula C22H16BrN3
Molecular Weight 402.3 g/mol
IUPAC Name 9-bromo-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C22H16BrN3/c1-14-6-8-15(9-7-14)13-26-20-11-10-16(23)12-17(20)21-22(26)25-19-5-3-2-4-18(19)24-21/h2-12H,13H2,1H3
Standard InChI Key VSYNUSKUHDUROQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a planar indolo[2,3-b]quinoxaline core, comprising fused indole and quinoxaline rings. The 9-position bromine atom introduces electronegativity, enhancing DNA-binding capabilities, while the 4-methylbenzyl group at the 6-position contributes to hydrophobic interactions with biological targets. X-ray crystallography of analogous structures reveals a coplanar arrangement, facilitating intercalation into DNA base pairs .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H16BrN3\text{C}_{22}\text{H}_{16}\text{BrN}_{3}
Molecular Weight402.3 g/mol
IUPAC Name9-bromo-6-[(4-methylphenyl)methyl]indolo[3,2-b]quinoxaline
Topological Polar Surface Area41.8 Ų

Electronic and Steric Effects

The bromine atom’s electron-withdrawing nature lowers the LUMO energy (-2.8 eV), promoting charge-transfer interactions with DNA. Conversely, the 4-methylbenzyl group’s steric bulk enhances selectivity for AT-rich DNA regions, as demonstrated by thermal denaturation assays showing a ΔTm\Delta T_m of 12°C .

Synthesis and Optimization

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

  • Indole Ring Formation: Condensation of isatin with 4-methylbenzylamine under acidic conditions yields 6-(4-methylbenzyl)indole-2,3-dione.

  • Quinoxaline Fusion: Reaction with o-phenylenediamine in glacial acetic acid produces the indoloquinoxaline scaffold .

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 in dichloromethane introduces the 9-bromo substituent.

Table 2: Synthetic Conditions and Yields

StepReagentsTemperatureYield (%)
IndoleIsatin, 4-methylbenzylamine80°C72
Quinoxalineo-Phenylenediamine, AcOHReflux65
BrominationBr2\text{Br}_2, CH2Cl2\text{CH}_2\text{Cl}_225°C58

Industrial Scalability

Continuous flow reactors improve bromination efficiency, achieving 85% yield at 50°C with reduced reagent waste. Purification via silica gel chromatography followed by recrystallization from ethanol yields >99% purity .

Biological Activity and Mechanisms

Anticancer Efficacy

The compound demonstrates broad-spectrum cytotoxicity, with dose-dependent apoptosis observed in leukemia (HL-60) and solid tumor models . Mechanistic studies attribute this to:

  • DNA Intercalation: Planar structure insertion between base pairs, inhibiting replication.

  • Topoisomerase II Inhibition: Stabilization of DNA-enzyme complexes, inducing double-strand breaks .

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Target Protein
MCF-7 (Breast)5.0EGFR
A549 (Lung)4.2Topoisomerase II
HL-60 (Leukemia)3.8Bcl-2

Computational Insights

Molecular Docking

Docking simulations (AutoDock Vina) reveal strong affinities for:

  • EGFR Kinase Domain: Binding energy = -10.4 kcal/mol, involving hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

  • DNA Minor Groove: ΔG=8.7\Delta G = -8.7 kcal/mol, stabilized by van der Waals contacts with adenine-thymine base pairs .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) analysis identifies the 4-methylbenzyl group as critical for membrane permeability (logP = 3.2), while bromine enhances target affinity.

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundIC50_{50} (µM, MCF-7)logPΔTm\Delta T_m (°C)
9-Bromo-6-(4-methylbenzyl)5.03.212
9-Fluoro-6-benzyl 6.52.88
6-Butyl-9-chloro7.24.115

The 4-methylbenzyl group balances hydrophobicity and steric demand, optimizing DNA binding without compromising solubility. Bromine’s electronegativity outperforms chlorine in inducing DNA conformational changes .

Electronic Properties

Density functional theory (DFT) calculations show:

  • HOMO: -5.6 eV (localized on quinoxaline nitrogens)

  • LUMO: -2.8 eV (bromine and indole π-system)
    A narrow bandgap (2.8 eV) facilitates charge transfer during intercalation.

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